molecular formula C12H9N5O6 B14737437 1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazine CAS No. 6295-89-2

1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazine

Cat. No.: B14737437
CAS No.: 6295-89-2
M. Wt: 319.23 g/mol
InChI Key: MEYXPYMSUMTGNP-UHFFFAOYSA-N
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Description

1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazine is a compound known for its unique chemical structure and properties. It is often referred to as a hydrazyl free radical due to its unpaired electron, which contributes to its high reactivity and stability under certain conditions . This compound has been extensively studied for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

The synthesis of 1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazine typically involves the reaction of triphenylhydrazine with an oxidizing agent. One common method is the oxidation of triphenylhydrazine using solid sodium nitrite in the presence of a crown-ether, with dichloromethane as the solvent . Another approach involves a biphasic system of dichloromethane and water with nitrous acid . These methods can yield the compound with high purity and efficiency.

Chemical Reactions Analysis

1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazine involves its ability to act as a free radical. The unpaired electron in its structure allows it to participate in various redox reactions, making it a valuable tool in studying radical chemistry . The molecular targets and pathways involved include interactions with other radicals and molecules, leading to the formation of stable products.

Comparison with Similar Compounds

1-Phenyl-2-(2,4,6-trinitrophenyl)hydrazine can be compared with other similar compounds, such as:

Properties

CAS No.

6295-89-2

Molecular Formula

C12H9N5O6

Molecular Weight

319.23 g/mol

IUPAC Name

1-phenyl-2-(2,4,6-trinitrophenyl)hydrazine

InChI

InChI=1S/C12H9N5O6/c18-15(19)9-6-10(16(20)21)12(11(7-9)17(22)23)14-13-8-4-2-1-3-5-8/h1-7,13-14H

InChI Key

MEYXPYMSUMTGNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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